2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a fused bicyclic heteroaromatic core (pyrazolo[3,4-d]pyridazine) with a cyclopropyl substituent at position 4, a phenyl group at position 1, and an acetamide moiety at position 2. The cyclopropyl group may enhance metabolic stability, while the acetamide side chain could influence solubility or target binding .
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-13(22)9-20-16(23)15-12(14(19-20)10-6-7-10)8-18-21(15)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQCSSZNIIXYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazine derivative with a suitable diketone or aldehyde under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazolo-Pyridazine Core
Key structural analogs differ in substituents at positions 1, 4, and 6/7 (Table 1). For example:
- 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide : Features a methoxyethyl extension on the acetamide nitrogen, likely improving water solubility compared to the parent compound .
Table 1. Structural and Functional Comparisons
Hydrogen Bonding and Crystallinity
(1995) emphasize that acetamide groups participate in hydrogen-bonding networks, influencing crystal packing and stability . The absence of a methoxyethyl group (vs.
Pharmacological Implications
- Cyclopropyl vs. Methyl Groups : Cyclopropyl’s ring strain and sp³ hybridization may improve binding to hydrophobic pockets in biological targets compared to planar methyl groups .
- Acetamide Modifications : The methoxyethyl variant could enhance pharmacokinetics (e.g., longer half-life) due to increased solubility, whereas the unmodified acetamide in the target compound might prioritize passive membrane diffusion.
Biological Activity
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine family. Its complex structure and functional groups have garnered interest in medicinal chemistry, particularly for potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.491 g/mol. It features a bicyclic structure that includes both pyrazole and pyridazine rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2 |
| Molecular Weight | 393.491 g/mol |
| Purity | ~95% |
| Structure | Chemical Structure |
The primary mechanism of action for this compound is as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinase active sites. This binding disrupts key signaling pathways involved in cell growth and proliferation.
Biochemical Pathways
The compound specifically targets the mTOR signaling pathway , which plays a crucial role in cellular growth and metabolism. Inhibition of this pathway can lead to reduced cell division and growth, making it a candidate for further investigation in cancer therapy.
Biological Activity and Therapeutic Potential
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell lines through its action on kinases involved in cancer progression.
- Antiviral Properties : Some studies suggest that similar pyrazolo compounds may possess antiviral activity, although specific data on this compound is limited.
Case Studies
- In vitro Studies : A study demonstrated that derivatives of pyrazolo compounds exhibited significant inhibition of cancer cell lines with IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance potency against specific kinases.
- Pharmacological Evaluations : Another investigation into related compounds highlighted their effects on cellular signaling pathways, confirming their role as effective kinase inhibitors with potential applications in treating diseases characterized by dysregulated kinase activity.
Comparative Analysis with Related Compounds
A comparative analysis reveals that while many compounds share structural similarities with this compound, variations in substituents significantly influence their biological activity.
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 2-(4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin) | Kinase Inhibitor | 0.5 |
| 2-(4-cyclopropyl-1H-pyrazol-3-yl)-N-(m-tolyl)acetamide | Moderate Inhibition | 2.0 |
| 2-(4-cyclopropyl-7-hydroxy-pyrazolo[3,4-d]pyridazine) | Low Activity | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
